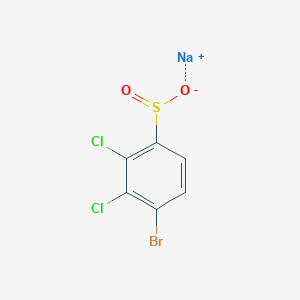

Sodium 4-bromo-2,3-dichlorobenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-bromo-2,3-dichlorobenzene-1-sulfinate is a halogenated organic compound with the molecular formula C₆H₂BrCl₂NaO₂S and a molecular weight of 311.94 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-bromo-2,3-dichlorobenzene-1-sulfinate typically involves the sulfonation of 4-bromo-2,3-dichlorobenzene. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-2,3-dichlorobenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonates.

Reduction: Sulfinates or thiols.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-bromo-2,3-dichlorobenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Sodium 4-bromo-2,3-dichlorobenzene-1-sulfinate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

- Sodium 4-bromo-2,3-dichlorobenzene-1-sulfonate

- Sodium 4-chloro-2,3-dibromobenzene-1-sulfinate

- Sodium 4-fluoro-2,3-dichlorobenzene-1-sulfinate

Uniqueness

Sodium 4-bromo-2,3-dichlorobenzene-1-sulfinate is unique due to its specific combination of bromine and chlorine atoms, which impart distinct reactivity and stability properties. This makes it particularly useful in applications where other similar compounds may not perform as effectively .

Biological Activity

Sodium 4-bromo-2,3-dichlorobenzene-1-sulfinate is a sulfonate compound with a complex structure that includes a benzene ring substituted with bromine and chlorine atoms. Despite its potential utility in organic synthesis and industrial applications, specific data on its biological activity is limited. This article aims to consolidate available research findings, explore its biological interactions, and highlight potential applications.

- Molecular Formula : C₆H₂BrCl₂NaO₂S

- Molecular Weight : 311.94 g/mol

- Physical State : White to off-white crystalline solid

- Solubility : Soluble in polar solvents due to the presence of the sodium counterion.

Synthesis Methods

This compound can be synthesized through various methods:

- Sulfonation : Sulfonation of 4-bromo-2,3-dichlorobenzene using sodium sulfite.

- Barton-type Decarboxylation : Involves key reactions that yield structurally varied sodium sulfinates.

- DABSO Method : Utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) as an SO₂ surrogate for synthesis.

Antimicrobial Properties

While specific studies on this compound are scarce, related compounds in the arylsulfinate family have exhibited notable antimicrobial properties. Research indicates that arylsulfinates can serve as biochemical probes to study enzyme interactions and may possess antibacterial activity against various pathogens.

Cytotoxicity and Antitumor Activity

A study evaluating the cytotoxic effects of structurally similar compounds revealed that certain derivatives can inhibit tumor cell growth. For instance, thiazolidinones demonstrated significant antitumor activity against glioblastoma cells . Although direct evidence for this compound is lacking, its structural analogs suggest potential for similar biological effects.

Enzyme Inhibition

Compounds with sulfinate groups often interact with enzymes, potentially acting as inhibitors or substrates. The reactivity of the sulfinate group allows for modifications that could influence enzyme activity. For example, related compounds have shown to inhibit α-amylase and urease activity effectively .

Study on Aryl Sulfinates

A review highlighted the biochemical applications of aryl sulfinates in enzyme studies. The findings suggested that these compounds could be utilized to probe enzyme mechanisms due to their ability to form stable complexes with active sites .

Antitumor Screening

In a comprehensive screening of thiazolidinone derivatives, several compounds were identified as potent inhibitors of glioblastoma cell lines. This suggests that this compound may also exhibit similar properties due to its structural characteristics .

Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent in forming sulfonate esters and other derivatives. |

| Chemical Research | Serves as a building block for complex molecules in synthetic chemistry. |

| Industrial Use | Employed in the production of dyes, pigments, and other industrial chemicals. |

Properties

Molecular Formula |

C6H2BrCl2NaO2S |

|---|---|

Molecular Weight |

311.94 g/mol |

IUPAC Name |

sodium;4-bromo-2,3-dichlorobenzenesulfinate |

InChI |

InChI=1S/C6H3BrCl2O2S.Na/c7-3-1-2-4(12(10)11)6(9)5(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |

InChI Key |

OGAMVRWVRDPIIJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)[O-])Cl)Cl)Br.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.